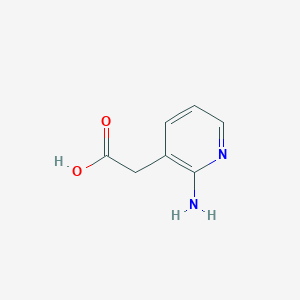

2-(2-Aminopyridin-3-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOPEJHJRPVVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307332 | |

| Record name | 2-Amino-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101860-97-3 | |

| Record name | 2-Amino-3-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101860-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(2-Aminopyridin-3-yl)acetic acid" fundamental properties

An In-depth Technical Guide on the Core Properties of 2-(2-Aminopyridin-3-yl)acetic acid

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with both an amino group and an acetic acid moiety. Its bifunctional nature makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The 2-aminopyridine scaffold is a key component in a wide array of pharmacologically active molecules, recognized for its ability to be incorporated into diverse biological agents.[1][2] This compound serves as a crucial intermediate for creating more complex molecules with potential therapeutic applications, including anti-inflammatory, antibacterial, and antiviral properties.[1][3] This technical guide provides a comprehensive overview of its fundamental properties, a proposed synthetic pathway, and its significance in research and development.

Fundamental Chemical and Physical Properties

The core physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 101860-97-3 | [4] |

| Molecular Formula | C₇H₈N₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | [5] |

| Melting Point | 219-221.5 °C (with decomposition) | [6] |

| Boiling Point (Predicted) | 379.2 ± 27.0 °C | [6] |

| Density (Predicted) | 1.353 ± 0.06 g/cm³ | [6] |

| SMILES | NC1=NC=CC=C1CC(O)=O | [4] |

| MDL Number | MFCD11848318 | [4][7] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 0 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Complexity | 149 | [4] |

| Heavy Atom Count | 11 | [4] |

Expected Spectral Characteristics

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and broad signals for the amine (-NH₂) and carboxylic acid (-OH) protons, which are exchangeable with D₂O.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display seven unique carbon signals: four for the pyridine ring carbons, one for the methylene carbon, one for the carboxylic acid carbonyl carbon, and one for the carbon attached to the amino group.

-

Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands. These would include a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (around 1700-1725 cm⁻¹), and N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹).[8][9][10]

-

Mass Spectrometry (MS) : The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (152.15 g/mol ).

Experimental Protocols: Proposed Synthesis

A direct, detailed experimental protocol for the synthesis of this compound is not extensively reported. However, a plausible and efficient multi-step synthesis can be proposed based on established organic transformations, starting from commercially available 2-amino-3-methylpyridine. The key intermediate is 2-(2-aminopyridin-3-yl)acetonitrile, which is then hydrolyzed to the final product.[11][12]

Step 1: Side-Chain Bromination of 2-Amino-3-methylpyridine

This step involves the free-radical bromination of the methyl group at the 3-position of 2-amino-3-methylpyridine.[11]

-

Materials : 2-Amino-3-methylpyridine, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN), Carbon Tetrachloride (CCl₄, anhydrous).

-

Procedure :

-

Charge a suitable reactor with 2-amino-3-methylpyridine and anhydrous carbon tetrachloride.[11]

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of Benzoyl Peroxide (0.05 equivalents).[12]

-

Heat the mixture to reflux (approximately 75-80 °C) and maintain for 4-6 hours.[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.[12]

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(bromomethyl)-2-aminopyridine, which can be used in the next step without further purification.

-

Step 2: Cyanation of 3-(Bromomethyl)-2-aminopyridine

This step involves a nucleophilic substitution of the bromide with a cyanide ion to form the acetonitrile intermediate.[12]

-

Materials : 3-(Bromomethyl)-2-aminopyridine (from Step 1), Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO).

-

Procedure :

-

Dissolve the crude 3-(bromomethyl)-2-aminopyridine in DMSO.

-

Carefully add Sodium Cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C for 2-3 hours, monitoring by TLC or HPLC until the starting material is consumed.[12]

-

After completion, cool the reaction mixture to room temperature and slowly pour it into ice-water to quench the reaction.[12]

-

Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure 2-(2-aminopyridin-3-yl)acetonitrile.[12]

-

Step 3: Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile

The final step is the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[13]

-

Materials : 2-(2-Aminopyridin-3-yl)acetonitrile (from Step 2), Concentrated Sulfuric Acid or Hydrochloric Acid, Water.

-

Procedure :

-

Prepare a solution of 2-(2-aminopyridin-3-yl)acetonitrile in an aqueous acidic solution (e.g., a mixture of concentrated sulfuric acid and water).[14]

-

Heat the mixture at a controlled temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC until the nitrile starting material is fully consumed.[14]

-

Cool the reaction mixture and carefully pour it onto ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.[14]

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed multi-step synthesis of this compound.

Role in Medicinal Chemistry and Drug Discovery

The true significance of this compound lies in its application as a versatile scaffold in the synthesis of novel pharmaceutical compounds.[1] The aminopyridine core is a privileged structure in drug discovery, appearing in numerous approved drugs.[2] Derivatives of aminopyridines are known to exhibit a wide spectrum of biological activities.[3][15]

The presence of three key functional features—the basic amino group, the acidic carboxylic acid group, and the aromatic pyridine ring—provides multiple reactive sites for chemical modification. This allows for the construction of diverse molecular architectures and libraries of compounds for structure-activity relationship (SAR) studies.[1][14] Researchers have utilized this scaffold to develop potential inhibitors and modulators for various biological pathways, targeting therapeutic areas such as oncology and infectious diseases.[16] Its derivatives have been investigated for antibacterial, antiviral, and anti-inflammatory properties, highlighting the broad potential of this chemical class.[1][17]

References

- 1. This compound | 101860-97-3 | Benchchem [benchchem.com]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. aablocks.com [aablocks.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-(2-氨基吡啶-3-基)乙酸 | 101860-97-3 [m.chemicalbook.com]

- 7. 101860-97-3|this compound|BLD Pharm [bldpharm.com]

- 8. chimia.ch [chimia.ch]

- 9. 2-Aminopyridine [webbook.nist.gov]

- 10. 2-Aminopyridine(504-29-0) IR2 spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-(2-Aminopyridin-3-yl)acetonitrile [myskinrecipes.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 2-(2-Aminopyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the compound 2-(2-Aminopyridin-3-yl)acetic acid. Given its role as a versatile building block in medicinal chemistry and organic synthesis, a thorough understanding of its properties is crucial for its application in drug discovery and development.[1] This document summarizes key data, outlines detailed experimental protocols for characterization, and provides a logical workflow for these assessments.

Core Physicochemical Properties

This compound, with the chemical formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , is a bifunctional molecule featuring both an amino group and a carboxylic acid moiety attached to a pyridine ring.[2][3][4][5] This structure imparts specific chemical and physical properties that are critical for its behavior in biological and chemical systems.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that many of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [2][3][4][5] |

| Molecular Weight | 152.15 g/mol | [3][4][5] |

| CAS Number | 101860-97-3 | [2][3][4] |

| Melting Point | 219-221.5 °C (with decomposition) | [5] |

| Boiling Point (Predicted) | 379.2 ± 27.0 °C | [5] |

| pKa (Predicted) | 3.50 ± 0.10 | [5] |

| XLogP3 | 0 | [2] |

| Appearance | Off-white to light brown solid | [5] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

Experimental Protocols for Physicochemical Characterization

To ensure accuracy and reproducibility, the following are detailed methodologies for the experimental determination of key physicochemical parameters.

Melting Point Determination

The melting point of a solid is a fundamental physical property that provides an indication of its purity.[6][7][8]

Methodology: Capillary Method [9]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.[7][8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[8] For pure compounds, this range is typically narrow (0.5-1.0 °C).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and basic (amino) groups, determining the pKa values is essential for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration [10][11][12]

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. The equivalence point is identified as the inflection point of the curve.[10][12]

Methodology: UV-Vis Spectrophotometry [11][13]

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared.

-

Spectral Measurement: A small, constant amount of the stock solution is added to each buffer solution, and the UV-Vis absorption spectrum is recorded for each sample.

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorption characteristics is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.[10][13]

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[14]

Methodology: Shake-Flask Method [10][15]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[15] The presence of undissolved solid confirms saturation.[15]

-

Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, high-performance liquid chromatography (HPLC), or gravimetric analysis.

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water. The logarithm of this value (logP) is a key indicator of a molecule's lipophilicity.[16][17]

Methodology: Shake-Flask Method [10][16]

-

Phase Preparation: n-Octanol and water (or a buffer of a specific pH) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16][17]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a compound like this compound.

Caption: Workflow for Physicochemical Characterization.

This guide provides a foundational understanding of the physicochemical properties of this compound and the experimental approaches to their determination. Accurate and comprehensive characterization is a critical step in the journey of a compound from a laboratory curiosity to a potential therapeutic agent.

References

- 1. This compound | 101860-97-3 | Benchchem [benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 101860-97-3|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(2-氨基吡啶-3-基)乙酸 | 101860-97-3 [m.chemicalbook.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. southalabama.edu [southalabama.edu]

- 9. westlab.com [westlab.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. ulm.edu [ulm.edu]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. acdlabs.com [acdlabs.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 2-(2-Aminopyridin-3-yl)acetic acid (CAS: 101860-97-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminopyridin-3-yl)acetic acid, with the CAS number 101860-97-3, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid moiety on a pyridine scaffold, makes it a versatile precursor for the synthesis of a wide array of more complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related 2-aminopyridine derivatives. While specific experimental data on the biological activity and direct involvement in signaling pathways for this exact compound are limited in publicly available literature, this guide extrapolates potential applications and research directions based on the well-established pharmacology of the 2-aminopyridine structural motif.

Compound Properties and Data Presentation

The fundamental physicochemical properties of this compound are summarized in the tables below. This information is crucial for its handling, characterization, and use in synthetic applications.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 101860-97-3 | [2] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-3-pyridineacetic acid | N/A |

| Appearance | Solid (predicted) | N/A |

| Purity | Typically ≥95% (commercial) | [2] |

Table 2: Predicted Physicochemical Data

| Property | Value | Source |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Not reported | N/A |

| pKa | Not reported | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-3-(bromomethyl)pyridine [3]

-

Materials: 2-Amino-3-methylpyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 2-amino-3-methylpyridine in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude 2-amino-3-(bromomethyl)pyridine can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile [3]

-

Materials: 2-Amino-3-(bromomethyl)pyridine, Sodium cyanide (NaCN), Anhydrous Dimethyl sulfoxide (DMSO), Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve the purified 2-amino-3-(bromomethyl)pyridine in anhydrous DMSO.

-

Add sodium cyanide (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. Gentle heating may be required to facilitate the reaction. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(2-aminopyridin-3-yl)acetonitrile.

-

Step 3: Hydrolysis to this compound

-

Materials: 2-(2-Aminopyridin-3-yl)acetonitrile, Aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH), Ethyl acetate, Sodium bicarbonate solution.

-

Procedure:

-

To the 2-(2-aminopyridin-3-yl)acetonitrile, add an excess of aqueous acid or base.

-

Heat the mixture to reflux and stir until the nitrile is fully hydrolyzed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

If using acidic hydrolysis, carefully neutralize with a base (e.g., sodium bicarbonate solution) until the product precipitates or to a pH suitable for extraction. If using basic hydrolysis, acidify with an acid (e.g., HCl) to precipitate the product.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be further purified by recrystallization.

-

Biological Significance and Potential Applications

While no specific biological activity data has been reported for this compound itself, the 2-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of 2-aminopyridine have shown a wide range of therapeutic potential, including anti-inflammatory, antibacterial, antiviral, and anticancer activities.[1]

Potential as a Kinase Inhibitor Precursor

Many 2-aminopyridine derivatives are known to be potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, derivatives of 2-aminopyridine have been investigated as inhibitors of Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs), which are key targets in oncology and inflammatory diseases.

Caption: Potential inhibition of key signaling pathways by 2-aminopyridine derivatives.

Antimicrobial Potential

The 2-aminopyridine nucleus is also a core component of some antibacterial agents. The development of novel antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. The structural features of this compound could be exploited to design new compounds with potential antimicrobial activity.

Experimental Workflows for Biological Evaluation

To assess the biological potential of this compound and its derivatives, a series of in vitro assays would be necessary. The following diagram outlines a typical workflow for preliminary biological screening.

Caption: A general workflow for the biological evaluation of new chemical entities.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. While specific biological data for this compound is currently scarce, its structural relationship to a wide range of bioactive 2-aminopyridine derivatives suggests that it is a promising starting point for drug discovery programs, particularly in the areas of oncology and infectious diseases. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the synthesis and biological evaluation of a library of derivatives to fully explore the therapeutic potential of this versatile scaffold.

References

An In-depth Technical Guide to 2-(2-Aminopyridin-3-yl)acetic acid: Molecular Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 2-(2-Aminopyridin-3-yl)acetic acid. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights into its potential applications.

Core Molecular and Physicochemical Properties

This compound is a heterocyclic compound incorporating a pyridine ring with both an amino and an acetic acid functional group. These features make it a valuable building block in medicinal chemistry.[1] The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H8N2O2 | [2][3] |

| Molecular Weight | 152.15 g/mol | [3][4] |

| CAS Number | 101860-97-3 | [2][3] |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 219-221.5 °C (decomposition) | [4] |

| Predicted Boiling Point | 379.2 ± 27.0 °C | [4] |

| Predicted Density | 1.353 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.50 ± 0.10 | [4] |

| SMILES | NC1=NC=CC=C1CC(O)=O | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of a nitrile precursor, such as 2-(2-Aminopyridin-3-yl)acetonitrile. The following protocol is a plausible method based on established chemical transformations.

Step 1: Synthesis of the Precursor 2-(2-Aminopyridin-3-yl)acetonitrile

A common route to synthesize the acetonitrile precursor involves the reaction of 2-amino-3-cyanopyridine with a suitable reagent to introduce the cyanomethyl group. One potential method involves the use of lithium diisopropylamide (LDA) to deprotonate at the 3-position, followed by reaction with a cyanomethylating agent.

Materials:

-

2-amino-3-cyanopyridine

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-cyanopyridine (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 equivalents) in THF dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(2-aminopyridin-3-yl)acetonitrile.[5]

Step 2: Hydrolysis to this compound

The synthesized acetonitrile precursor is then hydrolyzed to the final carboxylic acid product.

Materials:

-

2-(2-aminopyridin-3-yl)acetonitrile

-

Concentrated sulfuric acid

-

Water

-

Sodium hydroxide solution

-

Ice

Procedure:

-

In a round-bottom flask, treat 2-(2-aminopyridin-3-yl)acetonitrile with a mixture of concentrated sulfuric acid and water.

-

Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time, monitoring the reaction progress by TLC.

-

After the reaction is complete, carefully pour the reaction mixture onto ice.

-

Neutralize the mixture with a sodium hydroxide solution until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.[5]

Potential Applications in Drug Discovery

The bifunctional nature of this compound, with its amino and carboxylic acid groups, makes it a versatile scaffold in medicinal chemistry.[1] The 2-aminopyridine motif is present in a wide array of pharmacologically active molecules.[1] Derivatives of this compound have been explored for various biological activities, including potential anti-inflammatory, antibacterial, and antiviral properties.[1][6]

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Role in drug discovery as a versatile building block.

References

- 1. This compound | 101860-97-3 | Benchchem [benchchem.com]

- 2. aablocks.com [aablocks.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-(2-氨基吡啶-3-基)乙酸 | 101860-97-3 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Discovery of 2-(2-Aminopyridin-3-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-(2-Aminopyridin-3-yl)acetic acid, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While the specific discovery of this compound is not extensively documented in publicly available literature, its importance lies in its utility as a precursor for a wide range of biologically active molecules. This document details established synthetic routes to its key intermediate, 2-(2-Aminopyridin-3-yl)acetonitrile, and the subsequent hydrolysis to the target carboxylic acid. Experimental protocols, quantitative data, and a workflow visualization are provided to support researchers in the synthesis and further exploration of this valuable compound and its derivatives.

Introduction: The Significance of 2-Aminopyridine Scaffolds

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds.[1] Its ability to participate in various chemical transformations makes it a valuable starting point for the synthesis of complex molecules with potential therapeutic applications.[1] Derivatives of 2-aminopyridine have been investigated for a range of biological activities, including the inhibition of kinases such as Janus kinase 2 (JAK2) and cyclin-dependent kinases (CDKs), which are implicated in cancer and inflammatory diseases.[2][3] The title compound, this compound, by incorporating both a nucleophilic amino group and a carboxylic acid handle, serves as a highly versatile intermediate for the elaboration of novel drug candidates.[1][4]

Synthesis of this compound

The primary route to this compound involves the synthesis of the corresponding nitrile, 2-(2-Aminopyridin-3-yl)acetonitrile, followed by hydrolysis. Two main synthetic pathways for the nitrile precursor are well-established, starting from either 2-amino-3-methylpyridine or 2-amino-3-pyridinecarboxaldehyde.[5]

Synthesis of the Intermediate: 2-(2-Aminopyridin-3-yl)acetonitrile

This two-step route involves the free-radical bromination of the methyl group of 2-amino-3-methylpyridine, followed by a nucleophilic substitution with a cyanide salt.[5][6]

Step 1: Bromination of 2-Amino-3-methylpyridine

The methyl group at the 3-position is brominated using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[5][6]

Step 2: Cyanation of 3-(Bromomethyl)-2-aminopyridine

The resulting bromomethyl derivative is then treated with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield the target nitrile.[5][6]

Table 1: Reaction Parameters for Route A [5]

| Step | Parameter | Value |

| 1. Bromination | Starting Material | 2-Amino-3-methylpyridine |

| Reagent | N-Bromosuccinimide (NBS) | |

| Initiator | Benzoyl Peroxide (BPO) | |

| Solvent | Carbon Tetrachloride (CCl4) | |

| Temperature | 75-80 °C (Reflux) | |

| Reaction Time | 4-6 hours | |

| Expected Yield | 70-80% | |

| 2. Cyanation | Starting Material | 3-(Bromomethyl)-2-aminopyridine |

| Reagent | Sodium Cyanide (NaCN) | |

| Solvent | Dimethyl Sulfoxide (DMSO) | |

| Temperature | 60-70 °C | |

| Reaction Time | 2-3 hours | |

| Expected Yield | 85-95% |

This alternative two-step pathway involves the formation of an oxime from 2-amino-3-pyridinecarboxaldehyde, which is subsequently dehydrated to the nitrile.[5]

Step 1: Oximation of 2-Amino-3-pyridinecarboxaldehyde

The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form the corresponding oxime.[5]

Step 2: Dehydration of 2-Amino-3-pyridinecarboxaldehyde Oxime

The oxime is then dehydrated using a reagent such as acetic anhydride under reflux conditions to yield 2-(2-aminopyridin-3-yl)acetonitrile.[5]

Table 2: Reaction Parameters for Route B [5]

| Step | Parameter | Value |

| 1. Oximation | Starting Material | 2-Amino-3-pyridinecarboxaldehyde |

| Reagent | Hydroxylamine Hydrochloride | |

| Base | Sodium Acetate | |

| Solvent | Ethanol | |

| Temperature | 70-80 °C (Reflux) | |

| Reaction Time | 1-2 hours | |

| Expected Yield | 90-98% | |

| 2. Dehydration | Starting Material | 2-Amino-3-pyridinecarboxaldehyde Oxime |

| Reagent | Acetic Anhydride | |

| Temperature | 130-140 °C (Reflux) | |

| Reaction Time | 1-2 hours | |

| Expected Yield | 80-90% |

Hydrolysis of 2-(2-Aminopyridin-3-yl)acetonitrile to this compound

The final step in the synthesis is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[7]

This protocol is adapted from general procedures for nitrile hydrolysis.

-

Materials:

-

2-(2-Aminopyridin-3-yl)acetonitrile

-

Dilute Hydrochloric Acid (e.g., 6M) or Sulfuric Acid

-

Sodium Hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Heating mantle and reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(2-Aminopyridin-3-yl)acetonitrile in an excess of dilute hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a sodium hydroxide solution to precipitate the product. The pH should be adjusted to the isoelectric point of the amino acid to maximize precipitation.

-

If the product does not precipitate, extract the aqueous solution with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system.

-

Experimental Workflow and Visualization

The synthesis of this compound from 2-amino-3-methylpyridine can be visualized as a three-step process. The following diagram illustrates this experimental workflow.

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development

While specific biological targets for this compound are not prominently reported, its derivatives are of significant interest in drug discovery. The 2-aminopyridine scaffold is a key component in a variety of kinase inhibitors. For instance, derivatives have been designed and synthesized as potent and selective inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway that is often dysregulated in myeloproliferative neoplasms.[2][8][9][10][11] Additionally, 2-aminopyridine-based compounds have been explored as inhibitors of CDKs, which are crucial regulators of the cell cycle and are attractive targets for cancer therapy.[3][12]

The logical progression from a versatile building block like this compound to a potential kinase inhibitor is illustrated in the following diagram.

Caption: Logical workflow from a building block to a drug candidate.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has detailed established synthetic routes to this compound, providing experimental protocols and quantitative data to aid researchers in its preparation. While the specific discovery and biological profile of the title compound itself are not widely documented, its utility as a scaffold for the development of potent kinase inhibitors and other biologically active agents underscores its importance in the field of medicinal chemistry. Further exploration of derivatives of this compound holds promise for the discovery of novel therapeutics.

References

- 1. This compound | 101860-97-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 61494-61-9 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 10. Recent advances in JAK2 inhibition for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(2-Aminopyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | dd | 1H | Pyridine H-6 |

| ~7.0 - 7.2 | dd | 1H | Pyridine H-4 |

| ~6.5 - 6.7 | dd | 1H | Pyridine H-5 |

| ~5.5 - 6.0 | br s | 2H | -NH₂ |

| ~3.5 - 3.7 | s | 2H | -CH₂-COOH |

| ~12.0 - 12.5 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~172 - 174 | -COOH |

| ~158 - 160 | Pyridine C-2 |

| ~147 - 149 | Pyridine C-6 |

| ~137 - 139 | Pyridine C-4 |

| ~115 - 117 | Pyridine C-3 |

| ~108 - 110 | Pyridine C-5 |

| ~35 - 37 | -CH₂-COOH |

Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are estimates.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3300 - 3500 (broad) | N-H stretch | Primary Amine |

| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid |

| ~1700 (strong) | C=O stretch | Carboxylic Acid |

| 1600 - 1650 | N-H bend | Primary Amine |

| 1550 - 1600 | C=C and C=N ring stretches | Pyridine Ring |

| 1210 - 1320 | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 153.06 | [M+H]⁺ | Molecular ion peak (positive ion mode) |

| 151.05 | [M-H]⁻ | Molecular ion peak (negative ion mode) |

| 107.06 | [M-COOH]⁺ or [M-H-CO₂]⁻ | Loss of the carboxylic acid group |

Experimental Protocols

While specific protocols for this compound are not published, the following are general methodologies for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography system (LC-MS).[4][5]

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a plausible workflow for the synthesis and subsequent spectroscopic analysis of this compound, adapted from synthetic routes for similar compounds.[6][7][8]

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational set of expected spectroscopic data and standard analytical procedures for this compound. Researchers can use this information to guide their experimental work and data interpretation. It is important to note that actual experimental data may vary depending on the specific conditions used.

References

- 1. 101860-97-3|this compound|BLD Pharm [bldpharm.com]

- 2. aablocks.com [aablocks.com]

- 3. calpaclab.com [calpaclab.com]

- 4. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Aminopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds, characterized by a pyridine ring substituted with an amino group, serve as crucial pharmacophores in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential biological activities of aminopyridine derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. The information is presented with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Aminopyridine derivatives have emerged as promising candidates in oncology, demonstrating cytotoxic effects against various cancer cell lines. Their mechanisms of action are often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various aminopyridine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for selected derivatives against different cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| C3 | Aminopyrimidine | KM-12 (Colon) | 0.0065 | [1] |

| C4 | Aminopyrimidine | KM-12 (Colon) | 0.005 | [1] |

| C6 | Aminopyrimidine | KM-12 (Colon) | 0.007 | [1] |

| 10a | 4-Aminopyridine amide | Not Specified | 0.25 | [2] |

| MR3278 | 2-Aminopyridine | MOLM-16 (AML) | 2.6 | [3] |

| MR3278 | 2-Aminopyridine | Mv-4-11 (AML) | 3.7 | [3] |

| 8e | 2-Aminopyridine | MV-4-11 (AML) | Not Specified (Potent) | [4] |

| S3c | 2-Aminopyridine conjugate | A2780 (Ovarian) | 15.57 | [5] |

| S3c | 2-Aminopyridine conjugate | A2780CISR (Ovarian, Cisplatin-resistant) | 11.52 | [5] |

| S5b | 2-Aminopyridine conjugate | A2780CISR (Ovarian, Cisplatin-resistant) | Promising | [5] |

| S6c | 2-Aminopyridine conjugate | A2780CISR (Ovarian, Cisplatin-resistant) | Promising | [5] |

| 4a | 2-Aminopyridine amino acid | HCT 116 (Colorectal) | 3.7 - 8.1 | |

| 4b | 2-Aminopyridine amino acid | HCT 116 (Colorectal) | 3.7 - 8.1 | |

| 4c | 2-Aminopyridine amino acid | HCT 116 (Colorectal) | 3.7 - 8.1 | |

| 4d | 2-Aminopyridine amino acid | HCT 116 (Colorectal) | 3.7 - 8.1 | |

| 4a | 2-Aminopyridine amino acid | HT29 (Colorectal) | 3.27 - 7.7 | |

| 4b | 2-Aminopyridine amino acid | HT29 (Colorectal) | 3.27 - 7.7 | |

| 4c | 2-Aminopyridine amino acid | HT29 (Colorectal) | 3.27 - 7.7 | |

| 4d | 2-Aminopyridine amino acid | HT29 (Colorectal) | 3.27 - 7.7 |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of aminopyridine derivatives are often mediated through the modulation of critical signaling pathways such as the PI3K/Akt and EGFR pathways, which are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, growth, and survival.[6] Some 2-aminopyridine derivatives have been identified as potent PI3Kδ inhibitors.[3]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a vital role in regulating cell growth, proliferation, and differentiation.[7] Certain aminopyridine-containing spiro derivatives have been designed as EGFR inhibitors.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Aminopyridine derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the aminopyridine derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with solvent) and untreated control (medium only) wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity

Aminopyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 22c | 2-Amino-3-cyanopyridine | Staphylococcus aureus | 39 | [9] |

| 22c | 2-Amino-3-cyanopyridine | Bacillus subtilis | 39 | [9] |

| 2c | 2-Amino-3-cyanopyridine | Staphylococcus aureus | 0.039 | [10][11] |

| 2c | 2-Amino-3-cyanopyridine | Bacillus subtilis | 0.039 | [10][11] |

| 32 | 2-Aminopyridine salt | Lactobacillus monocytogenes | 31.25 | [9] |

| Cu(OAc)2·2H2O | Copper complex | Candida albicans | 31.25 | [9] |

| All compounds | 2-Aminopyridine salts and Cu(II) complexes | Bacillus subtilis | 7.60 | [9] |

| 9 | 2-Aminopyridine | Enterobacter coli | 31.25 | [9] |

| Cu complex | Copper complex | Staphylococcus aureus | 15.60 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Aminopyridine derivative stock solution

-

Sterile saline or broth for inoculum preparation

-

0.5 McFarland turbidity standard

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Prepare two-fold serial dilutions of the aminopyridine derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity

Certain aminopyridine derivatives have shown promising anti-inflammatory properties. This activity is often evaluated in vivo using models of induced inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% w/v in sterile saline)

-

Aminopyridine derivative suspension/solution

-

Plethysmometer or calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the aminopyridine derivative or vehicle (control) to the rats via an appropriate route (e.g., oral, intraperitoneal).

-

Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Neurological Activity

The most well-known biological activity of aminopyridines is their effect on the nervous system, primarily through the blockade of voltage-gated potassium (Kv) channels. 4-aminopyridine (4-AP), also known as dalfampridine, is an approved drug for improving walking in patients with multiple sclerosis.[10]

Mechanism of Action: Potassium Channel Blockade

4-AP is a non-selective blocker of voltage-gated potassium channels.[12] In demyelinated axons, the exposure of these channels leads to a leakage of potassium ions, which impairs the conduction of action potentials. By blocking these channels, 4-AP reduces the potassium efflux, thereby prolonging the action potential and restoring nerve impulse conduction.[10] The blocking action is state-dependent, with 4-AP thought to bind to the open state of the channel from the intracellular side.[13][14]

Conclusion

Aminopyridine derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their potential applications in oncology, infectious diseases, inflammation, and neurology are supported by a growing body of preclinical and clinical evidence. The ability to readily modify the aminopyridine scaffold allows for the fine-tuning of their pharmacological properties, paving the way for the development of novel and more effective therapeutic agents. This guide provides a foundational understanding of their potential, highlighting the importance of continued research into their mechanisms of action and clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 2-(2-Aminopyridin-3-yl)acetic Acid: An In-Depth Technical Guide for Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminopyridin-3-yl)acetic acid is a bifunctional heterocyclic compound that has emerged as a valuable and versatile synthetic intermediate in the field of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine ring substituted with both a primary amino group and an acetic acid moiety, provides two reactive centers for a diverse array of chemical transformations. This allows for the construction of complex molecular architectures and the synthesis of novel bioactive compounds. The 2-aminopyridine scaffold itself is a well-established pharmacophore present in numerous approved drugs, known for its ability to participate in various biological interactions.[1] This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and its application in the synthesis of medicinally relevant compound classes.

Core Properties and Reactivity

The synthetic potential of this compound stems from the distinct reactivity of its two functional groups: the nucleophilic exocyclic amino group and the carboxylic acid group. This duality allows for selective derivatization and subsequent cyclization reactions to form a variety of fused heterocyclic systems.

Key Reactive Sites:

-

2-Amino Group: Acts as a potent nucleophile, readily participating in reactions such as acylation, amidation, and condensation with carbonyl compounds.

-

Carboxylic Acid Group: Can be activated to form esters, amides, or acid chlorides, enabling coupling with a wide range of amines and alcohols.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can influence the reactivity of the substituents and can also be a site for quaternization.

Synthetic Applications and Methodologies

This compound is a key building block for the synthesis of several important classes of heterocyclic compounds, including pyridopyrimidines and imidazopyridines. These scaffolds are of significant interest in drug discovery due to their wide range of biological activities.

Amide Bond Formation

The carboxylic acid moiety of this compound can be readily coupled with various amines to form amide bonds, a fundamental transformation in the synthesis of many pharmaceuticals. Standard coupling reagents can be employed to facilitate this reaction.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive (optional) | Typical Solvent | General Yield Range |

| EDC (EDCI) | HOBt, DMAP | DMF, DCM | 60-95% |

| HATU | DIPEA, TEA | DMF, NMP | 70-98% |

| BOP | DIPEA, TEA | DMF, DCM | 65-90% |

| T3P | Pyridine, TEA | Ethyl acetate, THF | 50-85% |

This protocol describes a general procedure for the amide coupling of this compound with a representative aniline derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

-

Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the substituted aniline (1.1 eq.), HOBt (1.2 eq.), and EDC (1.2 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

The 2-Aminopyridine Scaffold: A Technical Guide to its Reactivity and Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, prized for its versatile reactivity and its presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the core reactivity of this privileged heterocycle, offering detailed experimental protocols, quantitative data summaries, and visualizations of its engagement in key biological signaling pathways. Understanding the nuances of 2-aminopyridine's chemical behavior is paramount for its effective utilization in the design and synthesis of next-generation therapeutics.

Synthesis of 2-Aminopyridine Derivatives

The construction of the 2-aminopyridine core and its derivatives can be achieved through various synthetic strategies. Below are detailed protocols for some of the key methods.

Catalyst-Free Synthesis from a Dihydrothiazolopyridinium Salt

This method provides a mild, catalyst-free route to 2-aminopyridines from a readily prepared dihydrothiazolopyridinium salt.

Experimental Protocol:

Step 1: Synthesis of the Dihydrothiazolopyridinium Salt A detailed procedure for the synthesis of the starting salt can be found in the cited literature.[1]

Step 2: General Procedure for 2-Aminopyridine Formation (Method A) [1]

-

To a solution of the dihydrothiazolopyridinium salt (300 mg, 1.38 mmol) in dimethyl sulfoxide (DMSO) (5 mL) at room temperature, add the desired amine (4.8 mmol) in one portion.

-

Warm the reaction mixture to 50 °C and stir for 48 hours.

-

After cooling to room temperature, dilute the reaction mixture with water (20 mL) and 0.5 M aqueous NaOH (5 mL).

-

Extract the resulting solution with diethyl ether (5 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data:

| Amine | Method | Yield (%) | Reference |

| Morpholine | A | 75 | [1] |

| Piperidine | A | 79 | [1] |

| N,N-Dimethylamine | A | 59 | [1] |

| N-Methylbutylamine | A | 61 | [1] |

| Allylamine | A | 73 | [1] |

| Ethanolamine | A | 71 | [1] |

| Aminoacetaldehyde diethyl acetal | A | 86 | [1] |

| 4-Aminobutyraldehyde diethyl acetal | A | 78 | [1] |

| Piperidine (in water) | - | 41 | [1] |

| N,N-Dimethylamine (in water) | - | 22 | [1] |

| N-Methylbutylamine (in water) | - | 19 | [1] |

*Method A: 4.0 eq. amine, DMSO, 50 °C.

Multicomponent One-Pot Synthesis of 2-Amino-3-cyanopyridines

This efficient method utilizes a multicomponent reaction (MCR) to afford highly substituted 2-aminopyridines under solvent-free conditions.

Experimental Protocol: [2]

-

In a reaction vessel, combine the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).

-

Heat the mixture at 80 °C for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified by appropriate methods (e.g., crystallization or chromatography).

Quantitative Data for the Reaction of Enaminone 1, Malononitrile, and Benzylamine: [2]

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Room Temp | 24 | 0 |

| 2 | 40 | 24 | 20 |

| 3 | 60 | 6 | 40 |

| 4 | 80 | 3 | Optimized |

Synthesis from Pyridine N-Oxides and Activated Isocyanides

This one-pot, two-step process provides a practical route to substituted 2-aminopyridines from readily available pyridine N-oxides.

Experimental Protocol: [3]

-

In a microwave vial, combine the pyridine N-oxide (1 equiv), isocyanide (1 equiv), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1 equiv) in a 3:1 mixture of acetonitrile (MeCN) and dimethylformamide (DMF).

-

Microwave the reaction mixture at 150 °C for 15 minutes.

-

After cooling, add 1 M HCl (5 mL) and tetrahydrofuran (THF) (5 mL).

-

Stir the mixture at 50 °C until the conversion of the intermediate N-formylaminopyridine is complete.

-

Add ethyl acetate (15 mL) and wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Quantitative Data: [3]

| Pyridine N-oxide | Isocyanide | Product | Yield (%) |

| Pyridine N-oxide | 4-Chlorophenyl isocyanide | N-(4-Chlorophenyl)pyridin-2-amine | 71 |

| 4-Methoxycarbonylpyridine N-oxide | Benzyl isocyanide | Methyl 2-(benzylamino)isonicotinate | 45 |

| 4-Tolylpyridine N-oxide | 4-Chlorophenyl isocyanide | N-(4-Chlorophenyl)-4-methylpyridin-2-amine | - |

Reactivity of the 2-Aminopyridine Scaffold

The 2-aminopyridine scaffold exhibits a rich and diverse reactivity profile, enabling its functionalization at various positions.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the amino group at the 2-position is an activating group and directs incoming electrophiles primarily to the 5-position.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the ring nitrogen makes the 2-aminopyridine scaffold susceptible to nucleophilic aromatic substitution (SNA), particularly at positions 4 and 6, especially when a good leaving group is present.

Metal-Catalyzed Cross-Coupling Reactions

The nitrogen atoms in the 2-aminopyridine scaffold can act as directing groups in transition metal-catalyzed cross-coupling reactions, facilitating C-H activation and the formation of new carbon-carbon and carbon-heteroatom bonds. This has become a powerful strategy for the synthesis of complex derivatives.

Role in Drug Discovery and Signaling Pathways

The 2-aminopyridine motif is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities. This is often due to their ability to act as bioisosteres of other functional groups and their capacity to form key interactions with biological targets.

Kinase Inhibition

Numerous 2-aminopyridine derivatives have been developed as potent and selective kinase inhibitors, targeting key enzymes in cancer and inflammatory signaling pathways.

-

Janus Kinase (JAK) Inhibition: 2-Aminopyridine derivatives have been identified as potent inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms.

-

Cyclin-Dependent Kinase (CDK) Inhibition: The scaffold is present in inhibitors of CDK8 and dual CDK9/HDAC inhibitors, which are promising targets for cancer therapy due to their roles in transcription regulation and cell cycle control.[4][5]

-

ROS1 and ALK Inhibition: Novel 2-aminopyridine derivatives have been developed as dual inhibitors of ROS1 and ALK, including drug-resistant mutants, offering potential treatments for certain types of non-small cell lung cancer.[6]

-

c-Jun N-terminal Kinase (JNK) Inhibition: The 2-aminopyridine core is found in potent inhibitors of JNKs, which are involved in cellular responses to stress and play a role in inflammatory diseases and neurodegenerative disorders.

References

- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(2-Aminopyridin-3-yl)acetic Acid in the Synthesis of Novel Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel heterocyclic compounds remains a cornerstone of medicinal chemistry and drug discovery. These structurally diverse molecules form the backbone of a vast array of pharmaceuticals, owing to their ability to interact with a wide range of biological targets. Within this landscape, 2-(2-Aminopyridin-3-yl)acetic acid has emerged as a particularly valuable and versatile building block. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive carboxylic acid moiety on a pyridine scaffold, offers a strategic entry point to a variety of fused heterocyclic systems with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthetic utility of this compound, detailing established and potential synthetic pathways, and summarizing the biological activities of the resulting heterocyclic cores.

Core Synthetic Strategies and Methodologies

The inherent reactivity of the 2-aminopyridine core, combined with the presence of the acetic acid side chain, allows for a multitude of synthetic transformations. The primary approach involves the cyclocondensation of the 2-aminopyridine moiety with various electrophilic partners to construct fused five- and six-membered rings. The acetic acid group can either be carried through the synthesis as a key substituent, potentially influencing solubility and biological activity, or it can be strategically involved in the cyclization process itself.

Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine precursors is a well-established and efficient process.

General Experimental Workflow for Imidazo[1,2-a]pyridine Synthesis:

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.

Detailed Experimental Protocol (General):

-

Reaction Setup: To a solution of a 2-aminopyridine derivative (1.0 eq) in a suitable solvent such as ethanol or DMF, is added an α-haloketone (1.1 eq) and a base (e.g., sodium bicarbonate, 2.0 eq).

-

Reaction: The reaction mixture is heated to reflux and stirred for a specified time (typically 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-